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molecular formula C15H22O B1262878 6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene

6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene

Cat. No. B1262878
M. Wt: 218.33 g/mol
InChI Key: SRNBAOJKZYTEEY-UHFFFAOYSA-N
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Patent
US07368613B2

Procedure details

Trimethylsulfoxonium iodide (4.78 g, 21.63 mmol.) is added in portions to a suspension of sodium hydride (60% in mineral oil, 1.00 g, 25.54 mmol.) in DMSO (10 ml). Stirring is carried out for 30 minutes before 4-(2,2,3-trimethyl-cyclopent-3-enyl)-cyclohex-3-enone (XIII, see U.S. Pat. No. 5,189,013, 2.78 g, 13.64 mmol.), dissolved in DMSO (10 ml), is added. When the addition is complete, stirring is continued for a further 30 minutes, and then the reaction solution is poured onto ice (25 ml). The mixture is diluted with diethyl ether (50 ml), the phases are separated, and the aqueous phase is extracted three times with diethyl ether (50 ml each time). The combined organic phases are washed once with saturated NaCl solution before being dried over Na2SO4, filtered off and concentrated in a rotary evaporator. 3.08 g of crude product are obtained, which is then purified by flash chromatography (cyclohexane/EtOAc=20:1, Rf=0.22). 2.21 g of a colourless oil are obtained.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(2,2,3-trimethyl-cyclopent-3-enyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[CH3:9][C:10]1([CH3:23])[C:14]([CH3:15])=[CH:13][CH2:12][CH:11]1[C:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH:17]=1>CS(C)=O.C(OCC)C>[CH3:9][C:10]1([CH3:23])[C:14]([CH3:15])=[CH:13][CH2:12][CH:11]1[C:16]1[CH2:21][CH2:20][C:19]2([O:22][CH2:2]2)[CH2:18][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
4-(2,2,3-trimethyl-cyclopent-3-enyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CC=C1C)C1=CCC(CC1)=O)C
Step Three
Name
XIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
the reaction solution is poured onto ice (25 ml)
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with diethyl ether (50 ml each time)
WASH
Type
WASH
Details
The combined organic phases are washed once with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
3.08 g of crude product are obtained
CUSTOM
Type
CUSTOM
Details
which is then purified by flash chromatography (cyclohexane/EtOAc=20:1, Rf=0.22)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(CC=C1C)C1=CCC2(CO2)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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